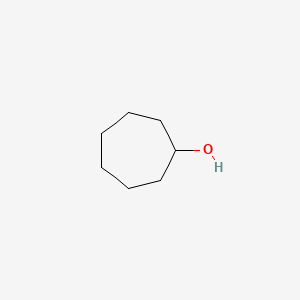

Cycloheptanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52221. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cycloheptanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFMSUKWRQZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074713 | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-41-0 | |

| Record name | Cycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cycloheptanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes logical workflows and chemical pathways.

Core Properties of this compound

This compound (CAS No: 502-41-0) is a cyclic alcohol with a seven-membered carbon ring.[1] It presents as a colorless liquid at room temperature with a mild, pleasant odor.[1][2] As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, which dictates its characteristic reactivity.[1]

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use as a solvent or reactant. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [3][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2][5] |

| Melting Point | 2 °C | [3][7] |

| Boiling Point | 185 °C at 760 mmHg 79-82 °C at 12 Torr | [7][8] [3] |

| Density | 0.9532 g/cm³ at 20 °C 0.948 g/mL at 25 °C | [3] [8] |

| Refractive Index (n²⁰/D) | 1.475 - 1.479 | [7][8] |

| Solubility | Slightly soluble in water (5.18 g/L at 25 °C, est.) Soluble in ethanol, ether | [1][7] |

| Vapor Pressure | 0.2 mmHg at 25 °C (est.) | [7] |

| Flash Point | 71.11 °C (160 °F) | [7] |

| logP (Octanol/Water) | 1.900 (est.) | [7] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features / Notes | Source(s) |

| ¹H NMR | Spectra available for review. The proton attached to the hydroxyl-bearing carbon and the hydroxyl proton itself will show characteristic shifts. | [4][9] |

| ¹³C NMR | Spectra available for review. The carbon atom bonded to the hydroxyl group will exhibit a characteristic downfield shift. | [4][10] |

| Infrared (IR) | A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong band around 2850-3000 cm⁻¹ corresponds to C-H stretching. | [4][11] |

| Mass Spec (MS) | The mass spectrum shows characteristic fragmentation patterns for a cyclic alcohol. | [4][12] |

| Raman | Spectra available for review. | [4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key properties of this compound.

Workflow for Property Determination

The logical flow for characterizing an unknown sample suspected to be this compound involves a series of physical and chemical tests, followed by spectroscopic confirmation.

Caption: Logical workflow for the identification and characterization of this compound.

Determination of Physical Properties

1. Boiling Point Determination via Simple Distillation:

-

Objective: To purify the liquid and determine its boiling point at atmospheric pressure.

-

Apparatus: Round-bottom flask, heating mantle, distillation head with thermometer, condenser, and receiving flask.

-

Procedure:

-

Place approximately 20-30 mL of the this compound sample into the round-bottom flask along with a few boiling stones.[13]

-

Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[13]

-

Begin heating the flask gently. Record the temperature when the first drop of distillate is collected in the receiving flask.[13]

-

Continue distillation at a steady rate (1-2 drops per second) and record the temperature range over which the majority of the liquid distills. This range is the boiling point. For pure this compound, this should be stable around 185 °C at 760 mmHg.[7][8]

-

2. Solubility Test:

-

Objective: To assess the solubility of this compound in polar (water) and non-polar solvents.

-

Procedure:

-

Place 2.0 mL of deionized water into a small test tube.

-

Add this compound dropwise, shaking the mixture after each drop.[14][15]

-

Observe the miscibility. This compound will show slight solubility.[1]

-

Repeat the procedure with organic solvents like ethanol or diethyl ether, where this compound should be fully miscible.[1]

-

Analysis of Chemical Properties

1. Oxidation with Chromic Acid (Jones Reagent):

-

Objective: To confirm that this compound is a primary or secondary alcohol. Tertiary alcohols do not react.

-

Apparatus: Small test tube.

-

Procedure:

-

In a test tube, dissolve 2-3 drops of this compound in 1 mL of acetone.[15][16]

-

Add 1-2 drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).

-

A positive test for a secondary alcohol like this compound is a rapid color change from the orange of Cr⁶⁺ to a green or blue-green color of Cr³⁺ within a few seconds.[15][16]

-

2. Esterification:

-

Objective: To demonstrate the formation of an ester, a characteristic reaction of alcohols.

-

Procedure:

-

In a test tube, mix 5-6 drops of this compound with 5-6 drops of glacial acetic acid.[15]

-

Carefully add 1 drop of concentrated sulfuric acid as a catalyst.

-

Gently warm the mixture in a hot water bath for approximately 5 minutes.[15]

-

Cool the tube and then carefully pour the contents into a beaker containing cold water.

-

A pleasant, fruity odor of the resulting ester (cycloheptyl acetate) indicates a positive reaction.[14]

-

Chemical Reactivity Pathways

As a secondary alcohol, this compound undergoes several key reactions, primarily involving the hydroxyl group. The diagram below illustrates two fundamental transformations: oxidation to a ketone and esterification with a carboxylic acid.

Caption: Key chemical reaction pathways for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is a combustible liquid and can cause irritation.[2][5]

| Hazard Type | Precautionary Measures | Source(s) |

| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use in a well-ventilated area.[5] | |

| Health Hazards | May cause eye, skin, and respiratory tract irritation.[2][5] Ingestion may cause gastrointestinal irritation.[5] | |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[5][17][18] Use a respirator if ventilation is inadequate.[5] | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][5] | |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[5] Skin: Flush skin with plenty of soap and water.[5] Inhalation: Remove to fresh air.[5] Ingestion: Do NOT induce vomiting. Rinse mouth and drink water. Seek medical aid.[5] |

References

- 1. CAS 502-41-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H14O | CID 10399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(502-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound (CAS 502-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, 502-41-0 [thegoodscentscompany.com]

- 8. This compound | 502-41-0 [chemicalbook.com]

- 9. This compound(502-41-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 14. studylib.net [studylib.net]

- 15. scribd.com [scribd.com]

- 16. tsfx.edu.au [tsfx.edu.au]

- 17. fishersci.com [fishersci.com]

- 18. Safety Guideline [chemtrack.org]

Cycloheptanol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of cycloheptanol, a seven-membered alicyclic alcohol. The document details the historical context of its precursor's discovery, cycloheptanone (also known as suberone), and delineates the experimental protocols for its synthesis. Quantitative data from early and significant synthetic efforts are presented in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the logical and experimental workflows, offering a clear graphical representation of the synthetic pathways.

Introduction

The study of cyclic organic compounds has been a cornerstone of organic chemistry, providing fundamental insights into molecular structure, reactivity, and conformation. Among these, medium-sized rings (7-12 members) have presented unique challenges and opportunities in synthesis and stereochemical analysis. This compound, a saturated seven-membered cyclic alcohol, serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its discovery and the development of its synthesis are rooted in the foundational work on alicyclic chemistry in the 19th and early 20th centuries.

While the exact first synthesis of this compound is not definitively attributed to a single researcher in readily available literature, it is widely understood to have been achieved in the early 20th century through the reduction of its corresponding ketone, cycloheptanone.[1] The discovery of cycloheptanone, however, is well-documented and predates that of the alcohol by several decades.

The Precursor: Discovery of Cycloheptanone (Suberone)

The journey to this compound begins with the synthesis of its ketone precursor, cycloheptanone, also known as suberone. In 1836, the French chemist Jean-Baptiste Boussingault reported the synthesis of this seven-membered cyclic ketone.[2] His method involved the pyrolysis of the calcium salt of suberic acid (heptanedioic acid). This reaction, a variation of the Ruzicka large-ring synthesis, involves the intramolecular ketonization of a dicarboxylic acid salt.

First Synthesis of Cycloheptanone (Boussingault, 1836)

The foundational synthesis of cycloheptanone involved the dry distillation of calcium suberate. The high temperatures induced an intramolecular cyclization and decarboxylation to yield the cyclic ketone.

Experimental Workflow: Boussingault's Synthesis of Cycloheptanone

First Synthesis of this compound

The first synthesis of this compound was achieved through the reduction of cycloheptanone. While the specific initial report is not easily identifiable, early 20th-century literature contains various methods for the reduction of cyclic ketones. One of the well-documented and reliable early methods involves the reduction of cycloheptanone using sodium in ethanol, a classic dissolving metal reduction.

Early Synthesis of this compound via Reduction of Cycloheptanone

This method provides a straightforward and effective means of converting the carbonyl group of cycloheptanone to a hydroxyl group.

Experimental Protocol: Reduction of Cycloheptanone to this compound

Materials:

-

Cycloheptanone (Suberone)

-

Absolute Ethanol

-

Sodium Metal

-

Hydrochloric Acid (for neutralization)

-

Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

A solution of cycloheptanone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Small pieces of sodium metal are cautiously added to the refluxing solution. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

The addition of sodium is continued until the metal no longer dissolves, indicating the completion of the reduction.

-

The reaction mixture is cooled to room temperature and then cautiously acidified with dilute hydrochloric acid to neutralize the sodium ethoxide formed during the reaction.

-

The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the remaining crude this compound is purified by fractional distillation under reduced pressure.

Reaction Pathway: Reduction of Cycloheptanone

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data associated with the synthesis and physical properties of cycloheptanone and this compound as reported in early and modern literature.

Table 1: Synthesis of Cycloheptanone from Calcium Suberate

| Parameter | Value |

| Reactants | |

| Suberic Acid | 1 part |

| Calcium Hydroxide | Stoichiometric amount |

| Reaction Conditions | |

| Temperature | High temperature (pyrolysis) |

| Pressure | Atmospheric |

| Yield | |

| Cycloheptanone | Variable, generally moderate |

Table 2: Physical Properties of Cycloheptanone

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2] |

| Molar Mass | 112.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 179-181 °C | [2] |

| Density | 0.949 g/cm³ (at 20 °C) | [2] |

Table 3: Synthesis of this compound from Cycloheptanone

| Parameter | Value |

| Reactants | |

| Cycloheptanone | 1 part |

| Sodium | Excess |

| Ethanol | Solvent |

| Reaction Conditions | |

| Temperature | Reflux |

| Pressure | Atmospheric |

| Yield | |

| This compound | Good to high |

Table 4: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molar Mass | 114.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 185 °C | [3] |

| Melting Point | 6-8 °C | |

| Density | 0.948 g/mL (at 25 °C) | [3] |

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the earlier preparation of its precursor, cycloheptanone, by Boussingault in 1836. The subsequent reduction of cycloheptanone in the early 20th century marked the first synthesis of this compound, opening avenues for the exploration of its chemical properties and potential applications. The methodologies outlined in this guide, from the pyrolysis of calcium suberate to the sodium-ethanol reduction of cycloheptanone, represent foundational techniques in the history of alicyclic chemistry. These early discoveries laid the groundwork for the development of more advanced synthetic routes and the eventual use of this compound and its derivatives in various fields, including pharmaceuticals and materials science.

References

Cycloheptanol (CAS 502-41-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cycloheptanol (CAS 502-41-0), a seven-membered cyclic alcohol. This document details its chemical and physical properties, safety and handling protocols, spectroscopic characterization, and experimental procedures for its synthesis and purification. Furthermore, it explores the relevance of the cycloheptyl moiety in the broader context of medicinal chemistry and drug development, offering insights for its potential applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1] It is a secondary alcohol characterized by a hydroxyl group attached to a seven-membered carbon ring.[2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 502-41-0 | [3] |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [4] |

| Melting Point | 7.2 °C | [4] |

| Boiling Point | 185 °C (at 760 mmHg) | [4] |

| Density | 0.948 g/mL at 25 °C | [4] |

| Flash Point | 160 °F (71.1 °C) | [4] |

| Refractive Index (n20/D) | 1.477 | [4] |

| Water Solubility | Immiscible | [4] |

| Vapor Pressure | 0.244 mmHg at 25°C | [4] |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling to avoid potential hazards.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Spectroscopic Identification

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is the most deshielded and appears as a multiplet around 3.83 ppm. The protons on the adjacent carbons and the rest of the ring protons overlap and appear as a broad multiplet between 1.55 and 2.15 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent.[5]

Typical ¹H NMR Peak Assignments (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.83 | m | 1H | H-1 (CH-OH) |

| 1.55 - 2.15 | m | 12H | Ring CH₂ protons |

| Variable | br s | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cycloheptane ring, the spectrum is relatively simple. The carbon atom bonded to the hydroxyl group is the most downfield signal.

Typical ¹³C NMR Peak Assignments:

| Chemical Shift (ppm) | Assignment |

| ~70-75 | C-1 (CH-OH) |

| ~25-40 | Ring CH₂ carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration is observed in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cycloheptane ring appear just below 3000 cm⁻¹.

Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-2950 | C-H stretch | Alkane |

| 1450-1470 | C-H bend | Alkane |

| 1000-1200 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 114. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 96. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements can lead to a variety of smaller fragments. The base peak is often observed at m/z 57.[6]

Common Mass Spectral Fragments:

| m/z | Proposed Fragment |

| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 96 | [C₇H₁₂]⁺ (Loss of H₂O) |

| 81 | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Reduction of Cycloheptanone

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, cycloheptanone, using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. A vigorous bubbling may be observed.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Shake the funnel and allow the layers to separate.

-

Extraction: Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove any unreacted starting material, solvent residues, and byproducts.[8][9]

Experimental Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation adapter, and receiving flasks. Ensure all joints are properly sealed.

-

Charging the Flask: Transfer the crude this compound to the distillation flask and add a few boiling chips or a magnetic stir bar.

-

Heating: Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation.

-

Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient will be established.[10] Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 185 °C at atmospheric pressure). Lower boiling impurities will distill first and should be collected in a separate flask.

-

Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

-

Product Characterization: The purity of the collected this compound can be assessed by gas chromatography (GC) and the spectroscopic methods described above.

Reactivity and Potential Applications in Drug Development

This compound undergoes typical reactions of a secondary alcohol. Common transformations include oxidation to cycloheptanone, esterification with carboxylic acids or their derivatives, and ether formation.

While this compound itself is not a known therapeutic agent, the cycloheptyl moiety is of interest in medicinal chemistry. The incorporation of small, saturated carbocyclic rings like cycloheptane can be a valuable strategy in drug design. These groups can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The cyclohexyl group, a close structural analog, is found in numerous approved drugs, where it often serves as a bioisostere for a phenyl ring or a tert-butyl group.[11] For instance, in some contexts, replacing a flat aromatic ring with a three-dimensional cycloalkyl group can lead to improved binding interactions with a biological target. Similarly, a cycloalkyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Although less common than the cyclohexane ring, the cycloheptyl group can be explored for similar purposes in drug discovery programs. Its larger and more flexible ring system compared to cyclohexane may offer unique conformational advantages for binding to specific protein targets. The exploration of this compound and its derivatives as building blocks for the synthesis of novel bioactive molecules remains a viable area of research for the development of new therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C7H14O | CID 10399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. This compound(502-41-0) 1H NMR spectrum [chemicalbook.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. odinity.com [odinity.com]

- 8. Purification [chem.rochester.edu]

- 9. vlab.amrita.edu [vlab.amrita.edu]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to Cycloheptanol

This technical guide provides a comprehensive overview of cycloheptanol, including its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Common Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and industry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. It is also known by several common synonyms, which are frequently encountered in chemical literature and commercial databases.

Common synonyms for this compound include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, application in synthetic procedures, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][5] |

| Molecular Weight | 114.19 g/mol | [1][5][7] |

| Appearance | Clear, colorless to yellowish liquid | [4][5] |

| Melting Point | 2 °C | [3][8] |

| Boiling Point | 185 °C (at 760 mm Hg) | [8][9] |

| Density | 0.948 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.477 | [9] |

| Flash Point | 71.11 °C (160 °F) | [8][9] |

| Water Solubility | 5184 mg/L at 25 °C (estimated) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below is a representative experimental protocol for the synthesis of this compound via the reduction of cycloheptanone. This procedure is adapted from standard organic chemistry laboratory techniques for the reduction of ketones.

Synthesis of this compound by Reduction of Cycloheptanone

This protocol details the reduction of the ketone, cycloheptanone, to the secondary alcohol, this compound, using sodium borohydride.

Materials:

-

Cycloheptanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve cycloheptanone (e.g., 2.0 g, 17.8 mmol) in methanol (20 mL). Place the flask in an ice bath and stir the solution using a magnetic stirrer.

-

Reduction: While stirring, slowly add sodium borohydride (e.g., 0.34 g, 8.9 mmol) to the solution in small portions. The addition should be controlled to maintain a low temperature. After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

-

Quenching the Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Slowly add deionized water (10 mL) to quench the excess sodium borohydride. Subsequently, add 1 M hydrochloric acid dropwise until the solution is neutral to slightly acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water (20 mL) and then with brine (saturated NaCl solution, 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The remaining liquid is crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound from cycloheptanone.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2013143212A1 - Process for preparing cyclohexanol and cyclohexanone by cyclohexane oxidation, and device for same - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. sites.nvcc.edu [sites.nvcc.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Cycloheptanol: A Comprehensive Technical Guide on its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanol, a seven-carbon cyclic alcohol, is a molecule with applications in the fragrance industry and as a synthetic intermediate. While primarily produced through chemical synthesis, trace amounts of this compound have been identified in the essential oils of certain plants and as a potential secondary metabolite in microorganisms. This technical guide provides an in-depth overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Furthermore, it explores the toxicological profile of this compound and postulates a biosynthetic pathway, offering insights for researchers in natural product chemistry and drug development.

Natural Occurrence of this compound

The natural occurrence of this compound is relatively rare compared to other cyclic alcohols. However, analytical studies have confirmed its presence in trace amounts in specific natural sources.

Botanical Sources

The primary documented natural source of this compound is the plant Pueraria thomsonii, a species of Kudzu. It has been identified as a volatile organic compound (VOC) present in this plant.

Table 1: Quantitative Analysis of this compound in Pueraria thomsonii

| Plant Species | Part of Plant | Analytical Method | Concentration/Relative Abundance | Reference |

| Pueraria thomsonii | Root | Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) | Identified as a volatile organic compound; specific quantitative data not available in the cited study. | [1],[2] |

Microbial Sources

While direct evidence of this compound production by specific microbial strains is not yet extensively documented in publicly available literature, the genus Streptomyces is a promising potential source. Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites, including a variety of cyclic organic molecules. The optimization of culture conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing the production of desired secondary metabolites from these microorganisms.

Isolation and Purification Methods

The isolation of this compound from its natural sources depends on its physical and chemical properties, primarily its volatility and polarity. The general workflow involves extraction followed by chromatographic purification.

Isolation from Botanical Sources (Pueraria thomsonii)

A general protocol for the isolation of volatile compounds like this compound from plant material such as Pueraria thomsonii root would involve steam distillation followed by solvent extraction and chromatography.

Experimental Protocol: Steam Distillation and Extraction of Volatile Compounds from Pueraria thomsonii

-

Sample Preparation: Freshly harvested roots of Pueraria thomsonii are thoroughly washed and finely ground to increase the surface area for efficient extraction.

-

Steam Distillation: The ground plant material is subjected to steam distillation. Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The vapor mixture of water and volatile compounds is then passed through a condenser to cool and liquefy.

-

Separation: The resulting distillate, a hydrosol, is collected. As most essential oils are immiscible with water, they will form a separate layer.

-

Solvent Extraction: The hydrosol is then extracted with a suitable organic solvent of low polarity, such as diethyl ether or dichloromethane, to recover the dissolved volatile compounds.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is carefully removed under reduced pressure to yield the crude essential oil containing this compound.

-

Chromatographic Purification: The crude extract is further purified using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane and ethyl acetate) to isolate pure this compound.

Caption: Workflow for the isolation of this compound from Pueraria thomsonii.

Isolation from Microbial Sources (Streptomyces sp.)

The isolation of this compound from a fermentation broth of a producing Streptomyces strain would involve extraction of the culture medium followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of Secondary Metabolites from Streptomyces Fermentation Broth

-

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimized conditions (pH, temperature, aeration, and incubation time) to promote the production of secondary metabolites.

-

Separation of Biomass: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on their polarity.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Caption: General workflow for the isolation of this compound from a Streptomyces fermentation broth.

Biosynthesis of this compound (Putative Pathway)

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other cyclic secondary metabolites in organisms like Streptomyces, a putative pathway can be proposed. This hypothetical pathway would likely involve the cyclization of a linear fatty acid precursor, followed by reduction.

Caption: A putative biosynthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. Toxicological data indicates that it can cause irritation to the skin, eyes, and respiratory tract.[3] At high concentrations, it may lead to central nervous system (CNS) depression.[3] The specific molecular targets and signaling pathways through which this compound exerts these effects are currently unknown.

Given its structural similarity to other cyclic alcohols that are known to interact with G-protein coupled receptors (GPCRs), it is plausible that this compound could modulate the activity of certain GPCRs. However, further research is required to investigate this hypothesis. The general mechanism of GPCR signaling is depicted below.

Caption: A generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Perspectives

This compound remains a molecule of interest, primarily for its applications in the fragrance and chemical synthesis industries. Its confirmed, albeit trace, natural occurrence in Pueraria thomsonii and its potential production by Streptomyces species open avenues for further research into its biosynthesis and biological functions. The development of optimized fermentation and isolation protocols could provide a bio-based source of this compound. Furthermore, elucidation of its potential interactions with cellular signaling pathways, such as those mediated by GPCRs, could reveal novel pharmacological properties relevant to drug development. Future research should focus on the quantitative analysis of this compound in various natural sources, the identification of the specific microbial strains capable of its production, the elucidation of its biosynthetic pathway, and a thorough investigation of its biological activities and mechanisms of action.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A Comparison of Volatile Organic Compounds in Puerariae Lobatae Radix and Puerariae Thomsonii Radix Using Gas Chromatography–Ion Migration Spectrometry [mdpi.com]

- 3. This compound(502-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

preliminary spectroscopic data for cycloheptanol (NMR, IR, MS)

Introduction

Cycloheptanol, a seven-membered cyclic alcohol, serves as a versatile intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of the preliminary spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical application of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.84 | Multiplet | 1H | CH-OH |

| ~1.80 - 1.40 | Multiplet | 12H | -CH₂- (ring protons) |

| ~2.5 (variable) | Singlet (broad) | 1H | -OH |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~72.0 | C-OH |

| ~38.0 | CH₂ (adjacent to C-OH) |

| ~29.0 | CH₂ |

| ~23.0 | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Strong | C-H stretch (sp³ hybridized) |

| ~2850 | Strong | C-H stretch (sp³ hybridized) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1060 | Strong | C-O stretch (alcohol) |

Table 3: IR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 96 | ~30 | [M - H₂O]⁺ |

| 81 | ~40 | [C₆H₉]⁺ |

| 67 | ~100 | [C₅H₇]⁺ (Base Peak) |

| 57 | ~95 | [C₄H₉]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.[7]

-

Shim the magnetic field to achieve homogeneity.[7]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7][8] A longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.[5]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[7]

-

Phase the spectrum to obtain pure absorption peaks.[7]

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform baseline correction to ensure accurate integration and peak picking.[7]

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.[2]

Data Processing:

-

The software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum.

-

The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction (Direct Inlet or GC-MS):

-

For direct inlet, a small amount of the sample is placed in a capillary tube and introduced into the ion source where it is vaporized.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first injected into a gas chromatograph to separate it from any impurities. The separated this compound then enters the mass spectrometer.

Ionization and Analysis:

-

In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[3]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

-

The molecular ion peak ([M]⁺), corresponding to the intact molecule with one electron removed, is identified.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[9][10]

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

References

- 1. This compound(502-41-0) 13C NMR spectrum [chemicalbook.com]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H14O | CID 10399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. sc.edu [sc.edu]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

cycloheptanol solubility in water and organic solvents

A Technical Guide to the Solubility of Cycloheptanol

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₇H₁₄O) in aqueous and organic media. This compound's molecular structure, featuring a polar hydroxyl group and a large, nonpolar seven-carbon ring, imparts a dual nature to its solubility profile. This document details its limited solubility in water and its broad miscibility with a range of organic solvents. Methodologies for the experimental determination of solubility are presented, alongside a structured tabulation of known solubility data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties for applications in synthesis, formulation, and chemical processing.

Introduction

This compound is a cyclic alcohol consisting of a seven-membered carbon ring with a single hydroxyl (-OH) substituent.[1] At room temperature, it is a colorless to pale yellow liquid with a characteristic mild, alcoholic odor.[1] The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various systems, influencing reaction kinetics, purification processes, and bioavailability in pharmaceutical formulations.

The solubility of this compound is governed by the principle of "like dissolves like."[2][3] Its structure contains:

-

A hydrophilic (polar) hydroxyl group, which is capable of forming hydrogen bonds with polar solvents like water.[3]

-

A lipophilic (nonpolar) seven-carbon cycloalkane ring, which contributes to van der Waals interactions with nonpolar solvents.

The balance between these two features results in limited solubility in water, as the large hydrophobic ring disrupts the hydrogen-bonding network of water more than can be compensated for by the single hydroxyl group.[3] Conversely, it exhibits high solubility and miscibility with many organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various common organic solvents. Data is presented at standard conditions (approx. 20-25 °C) unless otherwise specified. It is important to note that while some sources describe this compound as "insoluble" or "immiscible" in water, this generally refers to very low solubility rather than zero solubility.[1][4][5]

| Solvent | Chemical Formula | Solvent Type | Solubility / Miscibility of this compound |

| Water | H₂O | Polar Protic | Limited / Poorly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Cyclohexane | C₆H₁₂ | Nonpolar | Miscible |

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. The Shake-Flask method followed by quantitative analysis is a standard and reliable protocol.

Objective

To quantitatively determine the solubility of this compound in a given solvent (e.g., water) at a constant temperature.

Materials and Equipment

-

High-purity this compound (>97%)

-

High-purity solvent (e.g., deionized water)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Calibrated pipettes and syringes

-

Analytical balance

-

Centrifuge (for phase separation)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

-

Volumetric flasks and appropriate standards for calibration

Experimental Procedure

-

Preparation of Mixture: In a sealed glass flask, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Place the sealed flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the two phases.

-

Phase Separation: After equilibration, cease agitation and allow the flask to rest in the thermostatic bath for at least 24 hours. This allows the two phases to separate completely. For fine emulsions, centrifugation of an aliquot can be employed to achieve clear phase separation.

-

Sampling: Carefully withdraw a precise aliquot from the solvent phase (the saturated solution), ensuring that none of the undissolved this compound phase is collected. A syringe with a filter can be used to prevent contamination.

-

Quantification:

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a suitable solvent (one in which both this compound and the initial solvent are fully miscible, e.g., methanol) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.

-

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

References

- 1. This compound(502-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility Table Chemistry Tutorial [ausetute.com.au]

Thermochemical Profile of Cycloheptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cycloheptanol (CAS: 502-41-0), a seven-membered cyclic alcohol. The information presented herein is crucial for understanding the energetic properties of this compound, which is essential for reaction calorimetry, process safety assessments, and computational modeling in the fields of chemical synthesis and drug development. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and illustrates the relationships between fundamental thermochemical properties.

Core Thermochemical Data

The thermochemical properties of this compound have been investigated through various experimental techniques. The following tables consolidate the key data points available in the literature, providing a clear and comparable summary.

Table 1: Enthalpic and Entropic Properties of this compound

| Property | Value | Units | Phase | Method | Reference |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -4362 ± 1 | kJ/mol | Liquid | Not Specified | Skuratov, Kozina, et al., 1957[1] |

| -4364.7 ± 2.5 | kJ/mol | Liquid | Not Specified | Zubova, 1901[1] | |

| Enthalpy of Reaction (Hydrogenation of Cycloheptanone) (ΔrH°) | -62.5 ± 0.4 | kJ/mol | Liquid | Calorimetry (Chyd) | Wiberg, Crocker, et al., 1991[2][3] |

| -46 ± 1 | kJ/mol | Gas | Calorimetry (Chyd) | Wiberg, Crocker, et al., 1991[2][3] | |

| Standard Molar Entropy (S°) | 241.638 | J/mol·K | Liquid | N/A | Adachi, Suga, et al., 1972[1] |

| Enthalpy of Vaporization (ΔvapH) | 64.7 | kJ/mol | Liquid to Gas | Based on data from 284 to 323 K | Stephenson and Malanowski, 1987[4] |

| 67.4 | kJ/mol | Liquid to Gas | Based on data from 284 to 321 K | Cabani, Conti, et al., 1975[4] | |

| Enthalpy of Fusion (ΔfusH) | 4.38 | kJ/mol | Solid to Liquid | N/A | Adachi, Suga, et al., 1972[4] |

| 11.2 | kJ/mol | Solid to Liquid | N/A | Rute, Salud, et al., 2003[4] | |

| Entropy of Fusion (ΔfusS) | 15.6 | J/mol·K | Solid to Liquid | N/A | Adachi, Suga, et al., 1972[4] |

| 40.0 | J/mol·K | Solid to Liquid | N/A | Rute, Salud, et al., 2003[4] |

Table 2: Heat Capacity of this compound

| Property | Value | Units | Temperature (K) | Phase | Method | Reference |

| Molar Heat Capacity (Cp) | 244.3 | J/mol·K | 298 | Liquid | Not Specified | Conti, Gianni, et al., 1976[1] |

| 250.22 | J/mol·K | 298.15 | Liquid | Calorimetric study over 13 to 300 K | Adachi, Suga, et al., 1972[1] | |

| Isobaric Heat Capacity (Cp) | Measured | J/mol·K | 254 - 352 | Liquid | Tian–Calvet Calorimeter | Zábranský et al., 2010[5] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. While detailed experimental procedures are specific to each cited study, the fundamental principles of the key techniques are described below.

Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) of this compound was likely determined using a bomb calorimeter.

General Methodology:

-

A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (typically around 30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded.

-

The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. From the energy of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) can be calculated.

Adiabatic and Tian-Calvet Calorimetry for Heat Capacity

The heat capacity (Cp) of this compound, particularly its temperature dependence, has been measured using sophisticated calorimetric techniques.[1][5]

General Methodology (Tian-Calvet Calorimeter):

-

A Tian-Calvet calorimeter is a type of heat-flux calorimeter that measures the heat flow between the sample cell and a surrounding thermostat block.

-

A known mass of this compound is placed in the sample cell.

-

A controlled amount of heat is supplied to the sample, or the temperature of the thermostat is ramped at a known rate.

-

The resulting heat flow is measured by a series of thermocouples.

-

The heat capacity of the sample is determined by comparing the heat flow to that of a known reference standard under identical conditions. This method allows for precise measurements of heat capacity over a range of temperatures.[5]

Interrelation of Thermochemical Properties

The various thermochemical properties of a substance are interconnected through the fundamental laws of thermodynamics. The following diagram illustrates the logical relationships between the key thermochemical data for this compound.

Caption: Relationship between key thermochemical properties of this compound.

References

Methodological & Application

Synthesis of Cycloheptanol Derivatives for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cycloheptanol derivatives, a class of compounds with increasing significance in medicinal chemistry and drug discovery. The seven-membered carbocyclic ring of this compound offers a unique three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. These derivatives have shown potential in the development of novel therapeutics, including enzyme inhibitors and modulators of signaling pathways.

Introduction to this compound Derivatives in Research

This compound and its derivatives are valuable intermediates in organic synthesis and have been identified as key structural motifs in a number of biologically active molecules. The inherent flexibility of the seven-membered ring allows for a range of conformational states, which can be exploited in the design of specific ligands for protein binding pockets. Researchers have explored this compound derivatives for their potential as anti-inflammatory agents, antioxidants, and as inhibitors of enzymes such as dihydroxy acid dehydratase (DHAD), a potential target for herbicides.[1]

Synthetic Strategies for this compound Derivatives

Several synthetic methodologies have been developed for the construction and functionalization of the this compound framework. Key strategies include ring formation reactions, functionalization of pre-existing cycloheptane rings, and the reduction of cycloheptanone precursors.

Cycloheptane Ring Formation via Cope Rearrangement

A highly stereoselective method for the synthesis of functionalized cycloheptane rings involves a Cope rearrangement of cis-divinylcyclopropane-1,2-diols. This approach allows for the creation of substituted cycloheptane-1,3-diones from acyclic 1,2-diketone precursors.[2]

Synthesis of this compound from Cycloheptanone

The parent this compound can be readily prepared by the reduction of cycloheptanone. This method is widely used due to the commercial availability of the ketone starting material.[3]

α-Functionalization of Cycloheptane-based β-Ketoesters

The α-position of cycloheptane-based β-ketoesters is readily functionalized, providing a versatile route to a variety of substituted this compound precursors. This method allows for the introduction of a wide range of functional groups that can be further elaborated.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of cis-5,6-Dialkylcyclohepta-3,7-diene-1,3-diols via Cope Rearrangement [2]

| Starting Material (1,6-Dialkylhexa-1,5-diene-3,4-dione) | Product | Yield (%) |

| (E,E)-1,6-Diphenylhexa-1,5-diene-3,4-dione | cis-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol | 85 |

| (E,E)-Octa-1,7-diene-3,4-dione | cis-5,6-Diethylcyclohepta-3,7-diene-1,3-diol | 78 |

| (Z,Z)-1,6-Diphenylhexa-1,5-diene-3,4-dione | trans-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol | 82 |

Table 2: Biological Activity of Cycloheptanone-Pyrrole Derivatives as DHAD Inhibitors [1]

| Compound | IC50 (µM) for Spinach DHAD | Herbicidal Activity (at 100 µg/mL) |

| Cycloheptanone-pyrrole derivative 1 | 5.2 | Mild |

| Cycloheptanone-pyrrole derivative 2 | 8.7 | Mild |

| Bromopyruvate (Positive Control) | 0.5 | - |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol[2]

Materials:

-

(E,E)-1,6-Diphenylhexa-1,5-diene-3,4-dione

-

Bis(iodozincio)methane (CH₂(ZnI)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (E,E)-1,6-diphenylhexa-1,5-diene-3,4-dione (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add a solution of bis(iodozincio)methane (2.5 mmol) in THF.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-5,6-diphenylcyclohepta-3,7-diene-1,3-diol.

Protocol 2: Synthesis of this compound by Reduction of Cycloheptanone[3]

Materials:

-

Cycloheptanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cycloheptanone (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding deionized water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Visualizations

Caption: Workflow for the stereoselective synthesis of a this compound precursor.

Caption: Inhibition of the DHAD enzyme by a this compound derivative.

References

Application Notes and Protocols: Cycloheptanol as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cycloheptanol as a starting material in the synthesis of pharmaceutical agents. While direct incorporation of the this compound moiety is less common, its role as a precursor to key intermediates is a critical aspect of synthesizing complex molecules with therapeutic value. This document details the synthetic pathway from this compound to the bisphosphonate drug, Incadronate Disodium, used in the treatment of osteoporosis.

Introduction

This compound, a seven-membered cyclic alcohol, serves as a versatile building block in organic synthesis. Its transformation into key intermediates, such as cycloheptanone and cycloheptylamine, opens avenues for the construction of various bioactive molecules. One such application is in the synthesis of Incadronate Disodium, a nitrogen-containing bisphosphonate that inhibits bone resorption. This document outlines the multi-step synthesis, providing detailed protocols, quantitative data, and visualizations of the synthetic workflow and the drug's mechanism of action.

Synthetic Pathway Overview

The synthesis of Incadronate Disodium from this compound proceeds through a three-step sequence:

-

Oxidation: this compound is first oxidized to its corresponding ketone, cycloheptanone.

-

Reductive Amination: Cycloheptanone is then converted to cycloheptylamine through reductive amination.

-

Bisphosphonate Formation: Finally, cycloheptylamine is reacted to form Incadronate Disodium.

Caption: Synthetic workflow from this compound to Incadronate Disodium.

Experimental Protocols and Data

Step 1: Oxidation of this compound to Cycloheptanone

This protocol describes a common method for the oxidation of a secondary alcohol to a ketone using an oxidizing agent like sodium dichromate in an acidic medium.

Protocol:

-

To a cooled (0-5 °C) solution of this compound (1 equivalent) in a suitable solvent such as acetone, slowly add a solution of the oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of isopropanol to consume any excess oxidant.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude cycloheptanone.

-

Purify the crude product by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | Cycloheptanone | N/A |

| Typical Yield | 85-95% | Generic oxidation protocols |

| Purity (post-distillation) | >98% | Generic oxidation protocols |

| Analytical Method | GC-MS, ¹H NMR | N/A |

Step 2: Reductive Amination of Cycloheptanone to Cycloheptylamine

This protocol outlines the conversion of a ketone to an amine using an amine source and a reducing agent.

Protocol:

-

In a round-bottom flask, dissolve cycloheptanone (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add a source of ammonia, such as ammonium chloride, along with a reducing agent. A common choice is sodium cyanoborohydride or catalytic hydrogenation.

-

If using sodium cyanoborohydride, add it portion-wise to the reaction mixture at room temperature.

-

Adjust the pH of the reaction mixture to be slightly acidic (pH 6-7) to facilitate imine formation.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, carefully quench any remaining reducing agent according to standard procedures.

-

Remove the solvent under reduced pressure.

-

Make the residue basic with the addition of a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude cycloheptylamine.

-

Purify by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | Cycloheptanone | N/A |

| Product | Cycloheptylamine | N/A |

| Typical Yield | 60-80% | [1] |

| Purity (post-distillation) | >99% | [1] |

| Analytical Method | GC-MS, ¹H NMR | N/A |

Step 3: Synthesis of Incadronate Disodium from Cycloheptylamine

This final step involves the formation of the bisphosphonate moiety on the cycloheptylamine backbone.

Protocol:

-

To a mixture of phosphorous acid and phosphorus trichloride (or a suitable solvent like methanesulfonic acid), add cycloheptylamine (1 equivalent) at a controlled temperature.

-

Slowly add an aqueous solution of formaldehyde.

-

Heat the reaction mixture for several hours (e.g., at reflux) to drive the reaction to completion.

-

After cooling, the reaction mixture is typically hydrolyzed by the addition of water or hydrochloric acid.

-

The product is often precipitated by adjusting the pH.

-